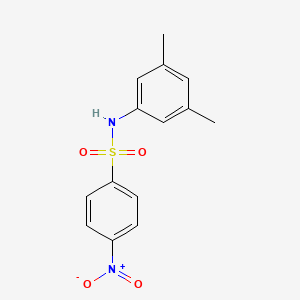
N-(2-methylphenyl)-N'-phenylthiourea
Vue d'ensemble
Description
N-(2-methylphenyl)-N'-phenylthiourea, commonly known as MPTU, is a chemical compound that has been widely used in scientific research due to its various properties. MPTU is a thiourea derivative that has been synthesized using various methods. Its mechanism of action involves the inhibition of certain enzymes, which leads to biochemical and physiological changes in the body.
Applications De Recherche Scientifique
MPTU has been widely used in scientific research due to its various properties. It has been found to have anticancer, antiviral, and antifungal properties. MPTU has also been used as a tool to study the role of enzymes in various biochemical pathways. It has been shown to inhibit the activity of enzymes such as urease, carbonic anhydrase, and xanthine oxidase.
Mécanisme D'action
MPTU inhibits the activity of certain enzymes by binding to their active sites. For example, MPTU inhibits the activity of urease by binding to the active site of the enzyme, which prevents the hydrolysis of urea. This leads to a decrease in the production of ammonia, which is toxic to cells. Similarly, MPTU inhibits the activity of carbonic anhydrase by binding to the active site of the enzyme, which prevents the conversion of carbon dioxide to bicarbonate. This leads to a decrease in the production of bicarbonate, which is important for maintaining acid-base balance in the body.
Biochemical and Physiological Effects:
MPTU has various biochemical and physiological effects. It has been shown to decrease the production of ammonia and bicarbonate, as mentioned above. It has also been found to have antioxidant properties, which protect cells from oxidative damage. In addition, MPTU has been shown to have anti-inflammatory properties, which reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
MPTU has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and stored. It is also relatively inexpensive compared to other compounds used in scientific research. However, MPTU has some limitations as well. It has been found to be toxic to certain cell types at high concentrations. In addition, its mechanism of action is not fully understood, which makes it difficult to interpret its effects in certain experiments.
Orientations Futures
There are several future directions for research on MPTU. One direction is to study its effects on other enzymes and biochemical pathways. Another direction is to investigate its potential as a therapeutic agent for various diseases. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
MPTU can be synthesized using various methods. One of the most commonly used methods involves the reaction of 2-methylphenyl isothiocyanate with aniline. The reaction takes place in the presence of a catalyst, such as triethylamine, and results in the formation of MPTU. Other methods involve the reaction of 2-methylphenyl isocyanate with thiourea or the reaction of 2-methylphenyl isothiocyanate with phenylhydrazine.
Propriétés
IUPAC Name |
1-(2-methylphenyl)-3-phenylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2S/c1-11-7-5-6-10-13(11)16-14(17)15-12-8-3-2-4-9-12/h2-10H,1H3,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMMWMCXMSYXCNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30923834 | |
| Record name | N-(2-Methylphenyl)-N'-phenylcarbamimidothioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30923834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
18.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47203980 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-Phenyl-3-o-tolyl-thiourea | |
CAS RN |
1215-77-6 | |
| Record name | NSC37120 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37120 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-Methylphenyl)-N'-phenylcarbamimidothioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30923834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-chloro-3-[(isopropylamino)sulfonyl]benzoic acid](/img/structure/B5766358.png)
![N-{[(3-methylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5766365.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-1-pyrrolidinecarboxamide](/img/structure/B5766372.png)
![N-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}acetamide](/img/structure/B5766385.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(2-methoxyphenyl)acetamide](/img/structure/B5766406.png)

![ethyl 4-[(2,4-dichlorophenyl)amino]-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate](/img/structure/B5766424.png)


![4-{2-[(2-methylbenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5766445.png)


![1-{2-[(2-nitrophenyl)thio]benzoyl}piperidine](/img/structure/B5766463.png)
